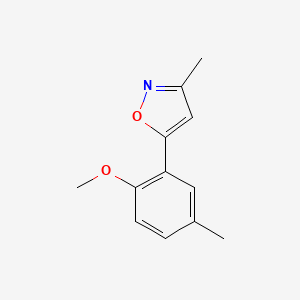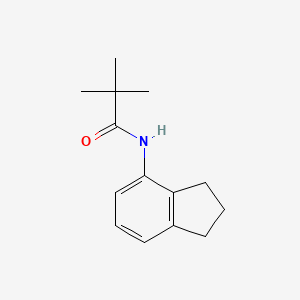
N-(4-Indanyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Indanyl)pivalamide: is an organic compound characterized by the presence of an indane moiety attached to a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-Indanyl)pivalamide typically involves the reaction of 4-indanone with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: N-(4-Indanyl)pivalamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: : N-(4-Indanyl)pivalamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.
Medicine: : The compound is investigated for its potential medicinal properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in drug development.
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
作用机制
The mechanism of action of N-(4-Indanyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the pivalamide group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group, used as a reference compound in various studies.
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A derivative with a brominated pyrazole ring, studied for its unique reactivity and biological activity.
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide: A compound with a pyridine ring, used in scientific research for its distinct properties.
Uniqueness: : N-(4-Indanyl)pivalamide stands out due to its indane moiety, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its potential in scientific research and industrial applications.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3,(H,15,16) |
InChI 键 |
NDSTTXBKOCMBPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


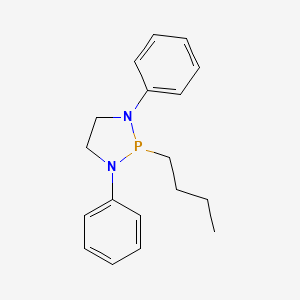
![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
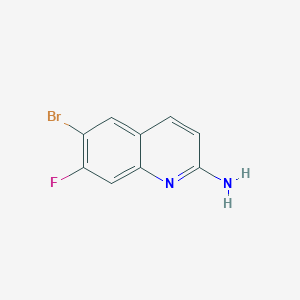
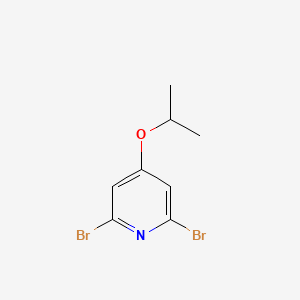


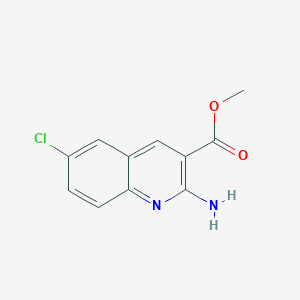
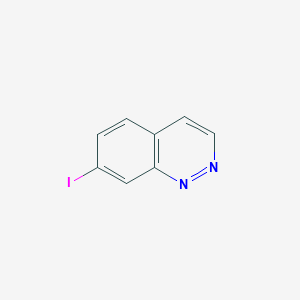


![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
